REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[CH2:10][C:11]([OH:13])=O.C[C:15]1([CH3:23])[O:22]C(=O)CC(=O)O1.C(N(CC)C(C)C)(C)C.C(Cl)(=O)C(C)(C)C.Cl.[F:41][C:42]([F:53])([F:52])[C:43]1[N:47]2[CH2:48][CH2:49][NH:50][CH2:51][C:46]2=[N:45][N:44]=1.C(=O)([O-])O.[Na+]>CN(C)C1C=CN=CC=1.CN(C)C(=O)C>[O:22]=[C:15]([N:50]1[CH2:49][CH2:48][N:47]2[C:43]([C:42]([F:53])([F:41])[F:52])=[N:44][N:45]=[C:46]2[CH2:51]1)[CH2:23][C:11](=[O:13])[CH2:10][C:3]1[CH:4]=[C:5]([F:9])[C:6]([F:8])=[CH:7][C:2]=1[F:1] |f:4.5,6.7|
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Name
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|
Quantity
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150 g
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Type
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reactant
|
Smiles
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FC1=C(C=C(C(=C1)F)F)CC(=O)O
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Name
|
|
Quantity
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125 g
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Type
|
reactant
|
Smiles
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CC1(OC(=O)CC(=O)O1)C
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Name
|
|
Quantity
|
7.7 g
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Type
|
catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
282 mL
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Type
|
reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
|
107 mL
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Type
|
reactant
|
Smiles
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C(C(C)(C)C)(=O)Cl
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
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Cl.FC(C1=NN=C2N1CCNC2)(F)F
|
Name
|
|
Quantity
|
625 mL
|
Type
|
reactant
|
Smiles
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C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
525 mL
|
Type
|
reactant
|
Smiles
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C(O)([O-])=O.[Na+]
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Name
|
|
Quantity
|
525 mL
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Type
|
solvent
|
Smiles
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CN(C(C)=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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2.5 (± 2.5) °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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DISSOLUTION
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Details
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to dissolve the solids
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Type
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TEMPERATURE
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Details
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while maintaining the temperature below 40° C
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Type
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TEMPERATURE
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Details
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while maintaining the temperature between 0 and 5° C
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Type
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CUSTOM
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Details
|
was aged at 70° C. for several h
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Type
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WAIT
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Details
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aged at 20-30° C. for 1-2 h
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Duration
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1.5 (± 0.5) h
|
Type
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CUSTOM
|
Details
|
at room temperature
|
Type
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FILTRATION
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Details
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before filtering the solid
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Type
|
WASH
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Details
|
The wet cake was displacement-washed with 20% aqueous Mac (300 mL)
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Type
|
CUSTOM
|
Details
|
The cake was suction-dried at room temperature
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
O=C(CC(CC1=C(C=C(C(=C1)F)F)F)=O)N1CC=2N(CC1)C(=NN2)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |